![molecular formula C9H12 B14428985 5,5'-Spirobi[bicyclo[2.1.0]pentane] CAS No. 82482-48-2](/img/structure/B14428985.png)
5,5'-Spirobi[bicyclo[2.1.0]pentane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Spirobi[bicyclo[2.1.0]pentane] is a unique and intriguing compound in the realm of organic chemistry. It is characterized by its spirocyclic structure, where two bicyclo[2.1.0]pentane units are connected through a single spiro carbon atom. This compound is notable for its high strain energy due to the presence of multiple small rings, making it a subject of interest for researchers studying ring strain and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Spirobi[bicyclo[2.1.0]pentane] typically involves the formation of the bicyclo[2.1.0]pentane units followed by their spirocyclic connection. One common method starts with the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, which yields bicyclo[2.1.0]pentane . This intermediate can then undergo further reactions to form the spiro compound.
Industrial Production Methods: While industrial production methods for 5,5’-Spirobi[bicyclo[21
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Spirobi[bicyclo[2.1.0]pentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Substitution: Halogenation reactions, such as bromination, can occur, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a platinum catalyst.
Substitution: Bromine or iodine in the presence of light or heat.
Major Products:
Oxidation: Oxygenated derivatives.
Reduction: Less strained hydrocarbons.
Substitution: Halogenated bicyclo[2.1.0]pentane derivatives.
Applications De Recherche Scientifique
5,5’-Spirobi[bicyclo[2.1.0]pentane] has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and stability.
Medicine: Investigated for its potential use in drug design due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and materials science research
Mécanisme D'action
The mechanism of action of 5,5’-Spirobi[bicyclo[2.1.0]pentane] involves its high ring strain, which makes it highly reactive. The compound can undergo thermal rearrangements, such as the conversion to methylenebicyclo[3.2.0]hept-1-enes at elevated temperatures . These rearrangements are initiated by the cleavage of the bridge bond, leading to the formation of reactive intermediates that further react to form stable products.
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.0]pentane: The parent compound, which is less strained and more stable.
Spiropentane: Another spirocyclic compound with different ring sizes.
Norbornane: A bicyclic compound with a similar ring structure but different connectivity.
Uniqueness: 5,5’-Spirobi[bicyclo[2.1.0]pentane] is unique due to its high ring strain and the presence of two bicyclo[2.1.0]pentane units connected through a spiro carbon. This structure imparts distinct reactivity and stability characteristics, making it a valuable compound for studying the effects of ring strain in organic chemistry.
Propriétés
Numéro CAS |
82482-48-2 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
5,5'-spirobi[bicyclo[2.1.0]pentane] |
InChI |
InChI=1S/C9H12/c1-2-6-5(1)9(6)7-3-4-8(7)9/h5-8H,1-4H2 |
Clé InChI |
ZQVXYAFHWJPBDL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C23C4C3CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)

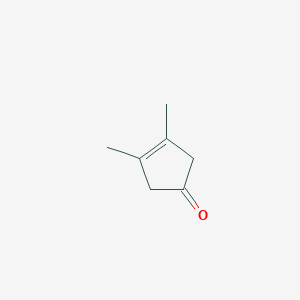

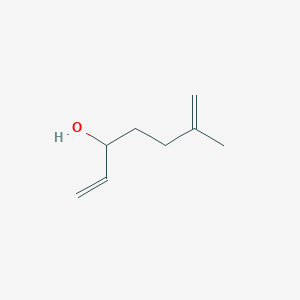
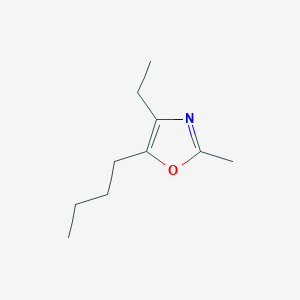
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)
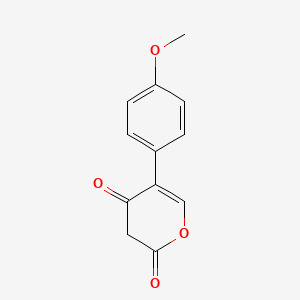
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

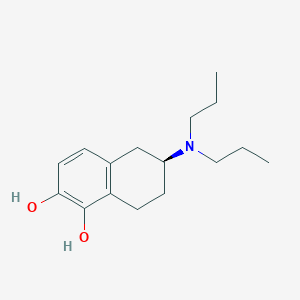
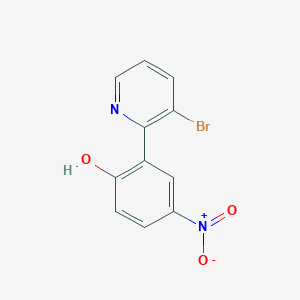
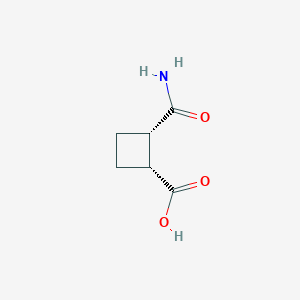
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
